molecular formula C11H16N5NaO9P2 B605492 Phosphomethylphosphonic acid adenosyl ester CAS No. 104835-70-3

Phosphomethylphosphonic acid adenosyl ester

Cat. No. B605492
CAS RN: 104835-70-3
M. Wt: 447.2123
InChI Key: RFGZKSPLJPHQMI-YCSZXMBFSA-M
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Description

Phosphomethylphosphonic acid adenosyl ester belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached . It has been identified in human blood, but it is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, which could potentially include Phosphomethylphosphonic acid adenosyl ester, has been described in literature . The fundamental methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .


Molecular Structure Analysis

The molecular formula of Phosphomethylphosphonic acid adenosyl ester is C11H17N5O9P2 . The average molecular weight is 425.228 Da and the monoisotopic molecular weight is 425.050140 Da .


Chemical Reactions Analysis

Esters, including Phosphomethylphosphonic acid adenosyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .

Scientific Research Applications

Biochemistry: Inhibitor of Pyroptosis in Diabetes Mellitus

In biochemistry, this compound has been identified as a potential inhibitor targeting key pyroptosis molecules in type 2 diabetes mellitus (T2DM) . Pyroptosis is an inflammatory form of programmed cell death implicated in T2DM and its complications. The compound’s role in modulating pyroptosis could lead to new therapeutic strategies for managing T2DM.

Pharmacology: Mitochondrial ATPase Inhibition

Phosphomethylphosphonic acid adenosyl ester acts as a potent competitive inhibitor of mitochondrial ATPase . This inhibition is crucial in pharmacological research as it affects ATP-dependent reactions of oxidative phosphorylation, providing insights into drug development for diseases related to mitochondrial dysfunctions.

Molecular Biology: Structural Studies

This compound is used in molecular biology for structural studies, particularly in the crystal structure analysis of proteins. It serves as an analog of ADP, helping researchers understand protein-ligand interactions and enzyme mechanisms .

Agriculture: Targeting Pyroptosis Genes

In agriculture, the compound has been linked to targeting key pyroptosis genes, which could have implications for plant immunity and stress responses . Understanding these interactions can contribute to the development of crops with enhanced resistance to diseases and environmental stresses.

Environmental Science: Catalysis and Drug Delivery

Phosphomethylphosphonic acid adenosyl ester is explored for its application in environmental science, particularly in catalysis and drug delivery systems. Its immobilization on mesoporous silica materials offers new opportunities for environmental remediation and targeted therapeutic delivery .

Separation Processes: Polymer-Supported Phosphoric Acids

The compound is also significant in the development of polymer-supported phosphoric acids for separation processes. Its properties are utilized in creating materials for efficient and selective separation technologies, which are crucial in various industrial applications .

Analytical Chemistry: Organophosphorus Resins

Lastly, in analytical chemistry, phosphomethylphosphonic acid adenosyl ester contributes to the preparation of organophosphorus resins. These resins are used in ion exchange and chelating processes, playing a vital role in the purification and analysis of chemical substances .

Future Directions

Phosphomethylphosphonic acid adenosyl ester and other phosphate esters and anhydrides have significant potential for further study, given their importance in biological processes . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphomethylphosphonic acid adenosyl ester

CAS RN

3768-14-7
Record name α,β-Methylene-ADP
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Record name Adenosine 5'-methylenediphosphate
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Record name Adenosine 5'-methylenediphosphate
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Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
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Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
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